Superior Activity of 4-Hydroxy-3,5-Dimethoxy Analogs Over the 3,4,5-Trimethoxyphenyl Series in Tyrosinase Inhibition
In a comparative study, the series of 4-hydroxy-3,5-dimethoxyphenyl biphenyl compounds (series II) were generally more potent mushroom tyrosinase inhibitors than the 3,4,5-trimethoxyphenyl biphenyl series (series I), which includes analogs of 3',4',5'-trimethoxy-biphenyl-4-carboxylic acid [1]. The most active compound from series II, compound 21, exhibited an IC50 of 0.02 mM, which is 7-fold more potent than fortuneanoside E (IC50 = 0.14 mM) and 10-fold more potent than arbutin (IC50 = 0.21 mM) [1]. This highlights a clear structure-activity relationship where the presence of a 4-hydroxy-3,5-dimethoxyphenyl moiety is crucial for enhanced inhibitory activity [1].
| Evidence Dimension | Mushroom Tyrosinase Inhibitory Activity |
|---|---|
| Target Compound Data | Data for the exact target compound is not directly reported in this study, but it is a close structural analog within the 3,4,5-trimethoxyphenyl biphenyl series (series I), which exhibited lower activity compared to series II [1]. |
| Comparator Or Baseline | Series II compound 21: IC50 = 0.02 mM; Fortuneanoside E: IC50 = 0.14 mM; Arbutin: IC50 = 0.21 mM [1]. |
| Quantified Difference | Compound 21 (from the 4-hydroxy-3,5-dimethoxyphenyl series) is 7 times more active than fortuneanoside E and 10 times more active than arbutin. The 3,4,5-trimethoxyphenyl series (series I) was less active in general [1]. |
| Conditions | In vitro mushroom tyrosinase inhibition assay using L-tyrosine as substrate [1]. |
Why This Matters
This evidence establishes that the specific methoxy/hydroxy substitution pattern on the biphenyl scaffold is critical for tyrosinase inhibition, guiding medicinal chemists to select or avoid this specific compound class for development based on desired potency.
- [1] Bao K, Dai Y, Zhu ZB, Tu FJ, Zhang WG, Yao XS. Design and synthesis of biphenyl derivatives as mushroom tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. 2010;18(18):6708-6714. DOI: 10.1016/j.bmc.2010.07.062. View Source
